1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea
Description
Properties
IUPAC Name |
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17(19-13-7-2-1-3-8-13)21-18-20-14(11-24-18)16-10-12-6-4-5-9-15(12)23-16/h4-6,9-11,13H,1-3,7-8H2,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJJZIQENRBCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the benzofuran moiety. The final step involves the reaction of the intermediate with cyclohexyl isocyanate to form the urea derivative. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated benzofuran or thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzofuran and thiazole derivatives, including 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea. These compounds have shown efficacy against a range of pathogens.
Case Studies on Antimicrobial Efficacy
- Benzofuran Derivatives : Research indicates that benzofuran derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from benzofuran have demonstrated minimum inhibitory concentrations (MIC) as low as 8 μg/mL against Mycobacterium tuberculosis and effective antifungal activity against Candida albicans .
- Thiazole Compounds : Thiazole derivatives are recognized for their broad-spectrum antimicrobial activity. Studies have shown that thiazole-containing compounds can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting MIC values below 10 μg/mL .
Anticancer Potential
The anticancer properties of benzofuran and thiazole derivatives have been explored in various research articles, indicating their potential as therapeutic agents.
Research Findings
- Mechanisms of Action : Compounds like this compound may act by inducing apoptosis in cancer cells or inhibiting key pathways involved in tumor growth. For example, studies have shown that certain benzofuran derivatives can inhibit cell proliferation in breast cancer cell lines .
- Synergistic Effects : The combination of benzofuran with other pharmacophores, such as HDAC inhibitors, has been investigated for enhanced anticancer activity. This pharmacophore fusion strategy aims to create dual inhibitors that target multiple pathways involved in cancer progression .
Other Therapeutic Applications
In addition to antimicrobial and anticancer activities, the compound also shows promise in other therapeutic areas:
Neuroprotective Effects
Recent studies suggest that benzofuran derivatives may possess neuroprotective properties. Research has indicated their potential role in mitigating neurodegenerative diseases through antioxidant mechanisms .
Anti-inflammatory Properties
Some derivatives have also been evaluated for their anti-inflammatory effects. The presence of the thiazole ring is thought to contribute to these properties, making them candidates for treating inflammatory diseases .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain kinases or proteases, thereby exerting its biological effects.
Comparison with Similar Compounds
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas
These compounds, synthesized by Uma et al. (2018), share a benzothiazole-thiazol backbone but replace the cyclohexylurea with arylthioureas (e.g., 2-chlorophenyl in 2a ) . Key differences:
- Electronic Effects : Benzothiazole (electron-deficient) vs. benzofuran (electron-rich) alters π-electron density, impacting binding to biological targets.
- Solubility : Cyclohexylurea enhances lipophilicity (logP ~3.5 estimated) compared to aromatic thioureas (logP ~2.8–3.2), favoring membrane permeability .
- Synthetic Yield : Cyclohexylurea derivatives typically achieve yields >80% under reflux conditions, comparable to arylthioureas (79% for 2a ) .
Piperazinylmethyl-Thiazol Ureas
A series of urea derivatives (e.g., 11a–11o ) from Molecules (2013) feature a piperazinylmethyl-thiazol scaffold with diverse aryl substitutions . Contrasts include:
- Pharmacokinetics : The cyclohexyl group in the target compound reduces metabolic oxidation compared to electron-withdrawing substituents (e.g., Cl, CF₃ in 11b, 11d ), which may shorten half-life .
Heterocyclic Core Modifications
VPC-14449
This imidazole-thiazol derivative (corrected structure: 4-(2,4-dibromoimidazol-1-yl)thiazol-2-yl-morpholine) highlights the role of halogenation in potency . Unlike VPC-14449, the benzofuran-thiazol core lacks halogens but may engage in hydrogen bonding via the urea carbonyl, a feature absent in VPC-14449’s morpholine group .
Fungicidal Isoxazole-Thiazol Derivatives
Patent EP 2024 compounds (e.g., 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethanone) demonstrate agricultural applications . The target compound’s benzofuran-thiazol system is less sterically hindered than the dihydroisoxazole-piperidine framework, suggesting divergent target selectivity .
Crystallographic and Stability Data
The crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea () reveals a planar conformation stabilized by intramolecular N–H···O hydrogen bonds (R factor = 0.039) . The cyclohexylurea in the target compound likely adopts a non-planar conformation, reducing crystallinity but enhancing solubility in non-polar solvents .
Research Implications
The cyclohexylurea moiety in the target compound offers a balance between lipophilicity and metabolic stability compared to aryl-substituted analogs. Future studies should prioritize:
Crystallographic Analysis to confirm conformational flexibility.
Kinase Inhibition Assays leveraging the benzofuran-thiazol core’s electronic profile.
ADMET Profiling to validate predicted advantages in solubility and half-life.
Biological Activity
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzofuran derivatives with thiazole and urea components. The methods often include solvent-based reactions and purification techniques such as recrystallization to obtain high-yield products.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
- Minimum Inhibitory Concentration (MIC) values for related compounds range from 2.50 to 20 µg/mL, demonstrating broad-spectrum antimicrobial activity .
- A study highlighted that certain benzofuran-thiazole derivatives exhibited excellent activity against E. coli and S. aureus, with MIC values lower than 10 μg/mL .
Anticancer Activity
The compound's anticancer potential has also been explored:
- In vitro studies against human cancer cell lines (e.g., HeLa, MDA-MB-231) showed varying degrees of cytotoxicity, with some derivatives achieving nanomolar activity .
- The structure-activity relationship (SAR) indicates that modifications on the benzofuran and thiazole moieties can enhance potency against specific cancer types.
Antioxidant and Anti-inflammatory Effects
Compounds similar to this compound have demonstrated antioxidant properties:
- DPPH scavenging assays revealed antioxidant activity percentages between 84.16% and 90.52% for various derivatives .
- Anti-inflammatory effects were assessed through human red blood cell (HRBC) membrane stabilization tests, yielding percentages ranging from 86.70% to 99.25%, indicating significant protective effects against hemolysis .
Research Findings and Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication.
- Membrane Stabilization : Anti-inflammatory properties may result from the stabilization of cellular membranes, reducing oxidative stress.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity likely involves scavenging free radicals, thereby protecting cells from oxidative damage.
Q & A
Q. What are the standard synthetic protocols for synthesizing 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling a benzofuran-thiazole precursor with a cyclohexyl isocyanate or isothiocyanate derivative. Aryl isothiocyanates are commonly condensed with primary amines under reflux in anhydrous solvents like DMF or acetone, as demonstrated in analogous thiourea syntheses . Optimization can be achieved by varying temperature (e.g., reflux vs. room temperature), solvent polarity, and stoichiometric ratios. Computational reaction path searches (e.g., quantum chemical calculations) can predict favorable intermediates and transition states, reducing trial-and-error experimentation . Yield and purity are assessed via HPLC or LC-MS, with recrystallization in ethanol or acetone as a standard purification step.
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy: Use - and -NMR to confirm proton and carbon environments, particularly focusing on benzofuran (aromatic protons at δ 6.8–7.5 ppm) and thiourea (N–H signals at δ 9–10 ppm). IR spectroscopy identifies thiourea C=S stretches (~1250–1350 cm) .
- Crystallography: Single-crystal X-ray diffraction (XRD) resolves molecular geometry, hydrogen bonding (e.g., N–H⋯O/S interactions), and π-π stacking. For example, planar arrangements of benzofuran-thiazole moieties with interplanar angles <5° are common in similar compounds, as observed in benzothiazole derivatives .
Q. What initial biological screening approaches are recommended for evaluating this compound’s activity?
Methodological Answer:
- In vitro assays: Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli) and antifungal assays (e.g., C. albicans). Anticancer potential is tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-response curves: Establish IC values with triplicate replicates to ensure reproducibility. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%).
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) or molecular docking be integrated to predict reactivity or biological targets?
Methodological Answer:
- DFT: Calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict nucleophilic/electrophilic sites. For example, the benzofuran-thiazole moiety’s electron-deficient nature may drive interactions with DNA or enzyme active sites .
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., tyrosine kinases, topoisomerases). Validate predictions with experimental IC correlations .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Assay variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies. Cross-validate using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers).
- Structural analogs: Compare activity trends with structurally similar compounds (e.g., 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas) to identify pharmacophore requirements .
- Purity verification: Characterize batches via elemental analysis or HRMS to rule out impurities affecting activity .
Q. What strategies are used to study the compound’s stability under biological conditions (e.g., serum, pH variations)?
Methodological Answer:
- Serum stability: Incubate the compound in fetal bovine serum (37°C, 24h) and analyze degradation via LC-MS. Half-life calculations guide dosing regimens in in vivo studies.
- pH stability: Conduct stability tests in buffers (pH 2–9) to simulate gastrointestinal (oral administration) or lysosomal (intracellular targeting) environments. Degradation products are identified using tandem MS .
Q. How does the compound interact with transition metal ions, and how can coordination complexes enhance its bioactivity?
Methodological Answer:
- Coordination chemistry: React the compound with metal salts (e.g., Cu(II), Zn(II)) in ethanol/water mixtures. Characterize complexes via UV-Vis (d-d transitions) and ESR spectroscopy.
- Bioactivity enhancement: Metal coordination can improve membrane permeability or redox activity. For example, Cu(II) complexes of thiourea derivatives show amplified DNA cleavage via ROS generation .
Q. What chemical engineering principles apply to scaling up synthesis while maintaining purity?
Methodological Answer:
- Process control: Use continuous flow reactors to improve heat/mass transfer and reduce side reactions. Monitor in-line via FTIR or Raman spectroscopy .
- Separation technologies: Employ membrane filtration or centrifugal partition chromatography (CPC) for high-purity isolation. Optimize solvent systems using Hansen solubility parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
